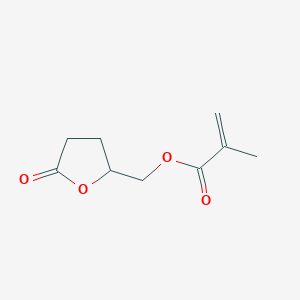
Sodium 4,5-dimethylthiazole-2-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4,5-dimethylthiazole-2-thiolate is an organosulfur compound with the molecular formula C5H8NNaS2 It is a sodium salt derivative of 4,5-dimethylthiazole-2-thiol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4,5-dimethylthiazole-2-thiolate typically involves the reaction of 4,5-dimethylthiazole-2-thiol with a sodium base. The reaction is carried out in an aqueous or alcoholic medium, where the thiol group is deprotonated by the sodium base, forming the sodium thiolate salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving controlled temperatures and the use of high-purity reagents to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiolate group is oxidized to form disulfides or sulfonates.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiolate group acts as a nucleophile, replacing other groups in organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used for oxidation reactions.
Nucleophiles: Various electrophiles, such as alkyl halides, can react with this compound in substitution reactions.
Major Products:
Disulfides: Formed through oxidation.
Substituted Thiazoles: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Sodium 4,5-dimethylthiazole-2-thiolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium 4,5-dimethylthiazole-2-thiolate involves its ability to interact with various molecular targets. The thiolate group can form strong bonds with metal ions and other electrophilic centers, influencing biochemical pathways and reactions. This compound’s effects are mediated through its interactions with enzymes, proteins, and other cellular components.
Comparaison Avec Des Composés Similaires
Sodium 2-mercaptobenzothiazole: Another sodium thiolate with similar chemical properties.
Sodium 2-mercaptoimidazole: Shares the thiolate functional group and similar reactivity.
Uniqueness: Sodium 4,5-dimethylthiazole-2-thiolate is unique due to its specific thiazole ring structure with methyl substitutions at the 4 and 5 positions
Propriétés
Formule moléculaire |
C5H6NNaS2 |
|---|---|
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
sodium;4,5-dimethyl-1,3-thiazole-2-thiolate |
InChI |
InChI=1S/C5H7NS2.Na/c1-3-4(2)8-5(7)6-3;/h1-2H3,(H,6,7);/q;+1/p-1 |
Clé InChI |
MBQVIFRUPPOLPU-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(SC(=N1)[S-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


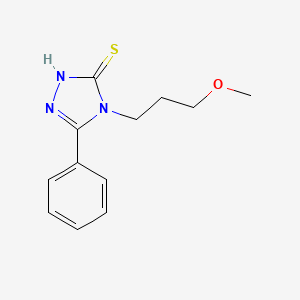

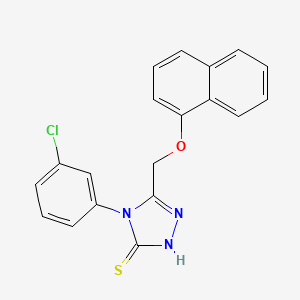
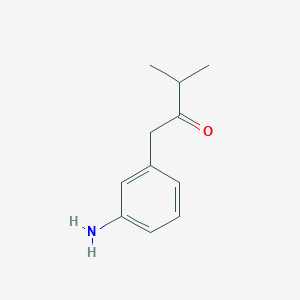
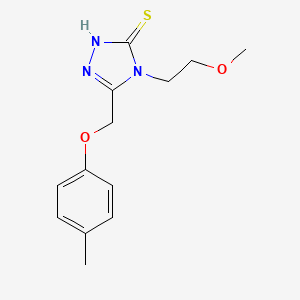
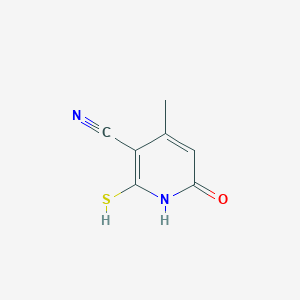
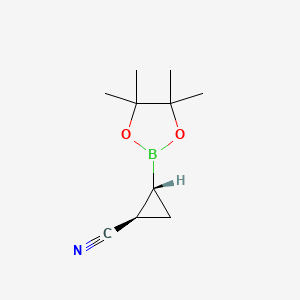

![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
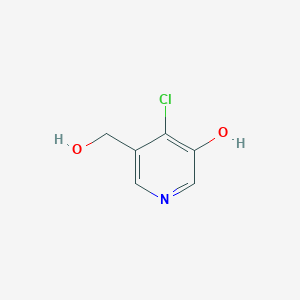

![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
